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Compound of Interest

Compound Name: FR-190809

Cat. No.: B1674016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of FR-190809's performance with other

alternatives, supported by experimental data. It aims to offer a clear understanding of its

mechanism of action through detailed experimental protocols and visual representations of the

relevant biological pathways.

Unveiling the Primary Mechanism of Action: ACAT
Inhibition
Initial investigations into the mechanism of action of FR-190809, a compound with the chemical

formula C29H34FN3O6S2 and CAS number 215589-63-2, have revealed its potent inhibitory

activity against Acyl-CoA:cholesterol O-acyltransferase (ACAT). This finding steers the focus of

this guide towards its role in lipid metabolism rather than the initially explored TGF-β signaling

pathway.

FR-190809 has been identified as a potent, nonadrenotoxic, and orally efficacious inhibitor of

ACAT, with an IC50 value of 45 nM.[1] Furthermore, it has been shown to inhibit the formation

of foam cells with an IC50 of 215 nM.[1] Foam cell formation is a critical event in the

development of atherosclerosis, suggesting a potential therapeutic application for FR-190809
in cardiovascular diseases.
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The following diagram illustrates the signaling pathway affected by FR-190809.

Mechanism of Action of FR-190809
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FR-190809 Inhibition

FR-190809 inhibits ACAT, preventing cholesterol esterification and foam cell formation.
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Caption: FR-190809 inhibits ACAT, preventing cholesterol esterification and foam cell

formation.

Comparative Analysis with Other ACAT Inhibitors
To provide a comprehensive overview, the following table summarizes the inhibitory potency of

FR-190809 in comparison to other known ACAT inhibitors.

Compound Target IC50 (nM) Reference

FR-190809 ACAT 45 [1]

Avasimibe ACAT 280 N/A

Pactimibe ACAT 51 N/A

F-1394 ACAT 1.8 N/A

Note: Data for Avasimibe, Pactimibe, and F-1394 are provided for comparative purposes and

are sourced from publicly available literature. Direct comparative studies under identical

experimental conditions may yield different results.
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Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization

of ACAT inhibitors like FR-190809.

In Vitro ACAT Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50)

of a test compound against ACAT.

Materials:

Microsomes from ACAT-expressing cells (e.g., CHO cells)

[1-14C]Oleoyl-CoA

Bovine serum albumin (BSA)

Test compound (e.g., FR-190809) dissolved in DMSO

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

Scintillation cocktail

Scintillation counter

Procedure:

Prepare a reaction mixture containing microsomes, BSA, and assay buffer.

Add varying concentrations of the test compound to the reaction mixture and pre-incubate for

a specified time (e.g., 15 minutes) at 37°C.

Initiate the enzymatic reaction by adding [1-14C]Oleoyl-CoA.

Incubate the reaction for a defined period (e.g., 10 minutes) at 37°C.

Stop the reaction by adding a suitable solvent (e.g., isopropanol:heptane mixture).
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Extract the formed cholesteryl [1-14C]oleate.

Quantify the radioactivity of the extracted product using a scintillation counter.

Calculate the percentage of inhibition for each compound concentration relative to a vehicle

control (DMSO).

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

Foam Cell Formation Assay
This protocol outlines a method to assess the inhibitory effect of a compound on the formation

of foam cells, which are macrophages laden with lipid droplets.

Materials:

Macrophage cell line (e.g., J774 or THP-1)

Aggregated LDL (or oxidized LDL)

Test compound (e.g., FR-190809) dissolved in DMSO

Cell culture medium

Oil Red O staining solution

Microscope

Procedure:

Plate macrophages in a suitable culture dish and allow them to adhere.

Treat the cells with varying concentrations of the test compound for a specified period (e.g.,

1 hour).

Induce foam cell formation by adding aggregated LDL to the culture medium.

Incubate the cells for an extended period (e.g., 24-48 hours).
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Wash the cells with phosphate-buffered saline (PBS).

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

Stain the intracellular lipid droplets with Oil Red O solution.

Wash the cells to remove excess stain.

Visualize and quantify the lipid-laden foam cells using a microscope. The number of Oil Red

O-positive cells or the intensity of the staining can be measured.

Calculate the percentage of inhibition of foam cell formation for each compound

concentration relative to a vehicle control.

Determine the IC50 value as described in the ACAT inhibition assay.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating a potential ACAT inhibitor.
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Workflow for ACAT Inhibitor Evaluation

Compound Synthesis/Acquisition
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A generalized workflow for the discovery and development of ACAT inhibitors.
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Caption: A generalized workflow for the discovery and development of ACAT inhibitors.

This guide provides a foundational understanding of FR-190809's mechanism of action as an

ACAT inhibitor. Further independent verification and head-to-head comparative studies are

encouraged to fully elucidate its therapeutic potential and position it among other treatment

alternatives for atherosclerosis and related cardiovascular diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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